H-DL-Asn-DL-Ala-DL-Pro-DL-Val-DL-Ser-DL-xiIle-DL-Pro-DL-Gln-OH
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Overview
Description
- The compound’s full name is Physalaemin .
- It belongs to the class of peptides and is a group of stereoisomers .
- Physalaemin has a chemical formula of C₅₈H₈₄N₁₄O₁₆S .
- It was first isolated from the skin of the South American frog Physalaemus fuscum.
- Physalaemin exhibits interesting biological properties and has been studied for its potential therapeutic applications .
Preparation Methods
- Physalaemin can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
- In SPPS, the peptide chain is assembled step by step on a solid support using protected amino acids.
- The reaction conditions involve coupling, deprotection, and purification steps.
- Industrial production methods may vary, but SPPS remains a common approach for peptide synthesis.
Chemical Reactions Analysis
- Physalaemin can undergo various reactions:
Amide bond formation: During peptide synthesis, amide bonds are formed between amino acids.
Oxidation and reduction: Depending on the context, disulfide bridges may form or break.
Substitution reactions: Modifications can occur at specific amino acid residues.
- Common reagents include coupling agents (e.g., HBTU, HATU), protecting groups (e.g., Boc, Fmoc), and reducing agents (e.g., TCEP).
- Major products include the full-length peptide and any modified forms.
Scientific Research Applications
Chemistry: Physalaemin serves as a model peptide for studying peptide synthesis and structure.
Biology: It has been investigated for its effects on cell signaling pathways and receptor interactions.
Medicine: Research explores its potential as an analgesic, anti-inflammatory, or antimicrobial agent.
Industry: Peptide-based drugs and diagnostics may benefit from insights gained through physalaemin studies.
Mechanism of Action
- Physalaemin interacts with specific receptors, such as calcitonin receptors.
- It modulates calcium homeostasis, affecting bone metabolism and pain perception.
- The exact molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- Physalaemin shares similarities with other calcitonin derivatives, such as elcatonin .
- Elcatonin is used as an anti-parathyroid agent for osteoporosis-related pain relief .
Properties
IUPAC Name |
5-amino-2-[[1-[2-[[2-[[2-[[1-[2-[(2,4-diamino-4-oxobutanoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60N10O12/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLTUUXCVGVRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60N10O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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